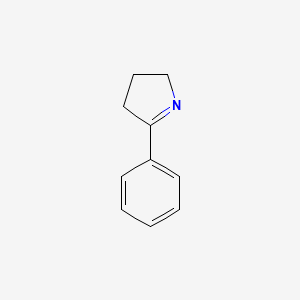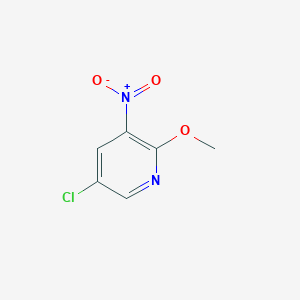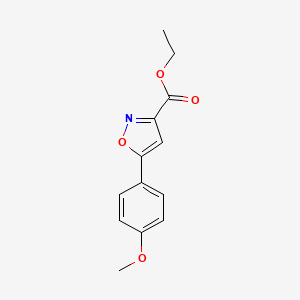
5-Phenyl-3,4-Dihydro-2H-Pyrrol
Übersicht
Beschreibung
5-Phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C10H11N It is characterized by a five-membered ring containing one nitrogen atom and a phenyl group attached to the fifth carbon atom
Wissenschaftliche Forschungsanwendungen
5-Phenyl-3,4-dihydro-2H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Phenyl-3,4-dihydro-2H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of 5-Phenyl-3,4-dihydro-2H-pyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, pyrrolidines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism by which 5-Phenyl-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler analog without the phenyl group.
3,4-Dihydro-2H-pyrrole: Lacks the phenyl substitution.
N-Substituted Pyrroles: Compounds with various substituents on the nitrogen atom.
Uniqueness
5-Phenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Eigenschaften
IUPAC Name |
5-phenyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZAWZGYOZRUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294170 | |
| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-91-4 | |
| Record name | 700-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-3,4-dihydro-2H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 5-Phenyl-3,4-dihydro-2H-pyrrole compared to other substituted pyrrolines?
A1: 5-Phenyl-3,4-dihydro-2H-pyrrole stands out as the first documented example of a completely planar monosubstituted 1-pyrroline. [] This planar conformation, confirmed through X-ray diffraction studies, distinguishes it from other substituted pyrrolines and influences its interactions and reactivity. []
Q2: How does the presence of the phenyl group at the 5-position influence the reactivity of 5-Phenyl-3,4-dihydro-2H-pyrrole?
A2: The phenyl group at the 5-position introduces steric hindrance, impacting the molecule's reactivity. Specifically, in 1,3-dipolar cycloaddition reactions with N-methyl and N-phenylmaleimides, the reaction proceeds diastereospecifically. [] The approach of the reactants is favored from the less hindered side of the 1,3-dipole, leading to the thermodynamically stable exo cycloadduct. []
Q3: Can 5-Phenyl-3,4-dihydro-2H-pyrrole be used as a precursor for other important compounds?
A3: Yes, 5-Phenyl-3,4-dihydro-2H-pyrrole serves as a versatile building block in organic synthesis.
- It acts as a precursor to pentagonal cyclic azomethine ylids, which are valuable intermediates in various chemical transformations. []
- It can be oxidized to generate substituted pyrroles. []
- Furthermore, derivatives like tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate are employed in enantioselective synthesis, enabling the preparation of chiral 5-phenyl-2-alkylprolines. [] These proline derivatives hold promise as organocatalysts and building blocks for biologically active compounds, including potential CCK antagonists. []
Q4: Are there any applications of 5-Phenyl-3,4-dihydro-2H-pyrrole derivatives in the development of analytical tools?
A4: Yes, a derivative of 5-Phenyl-3,4-dihydro-2H-pyrrole, 2-Diethoxyphosphoryl-2-methyl-5-phenyl-3,4-dihydro-2H-pyrrole-1-oxide (DEPMPO-Ph), has been synthesized as a new radical spin-trap. [] This lipophilic nitrone shows potential for studying oxygen-centered radicals, which are implicated in various pathological processes. [] The increased lipophilicity of DEPMPO-Ph, attributed to the phenyl group, is expected to facilitate the trapping of radicals in lipid-rich environments. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)


![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)




